molecular formula C11H16ClN B6269053 (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 730980-53-7

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6269053
CAS No.: 730980-53-7
M. Wt: 197.7
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural properties, which contribute to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative.

    Hydrogenation: The indene derivative undergoes hydrogenation to form the corresponding dihydroindene.

    Amination: The dihydroindene is then subjected to amination using appropriate amine sources under controlled conditions to introduce the amine group.

    Resolution: The resulting racemic mixture is resolved to obtain the desired (1R,2S) enantiomer.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-methylamino-1-phenyl-1-propanol hydrochloride: Another chiral amine with similar structural features.

    (1R,2S)-1-phenyl-1-hydroxy-2-(N-methylamino)propane: Known for its use in medicinal chemistry.

    (1R,2S)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride: Used in studies related to neurotransmission.

Uniqueness

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable hydrochloride salts also enhances its utility in various applications.

Properties

CAS No.

730980-53-7

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

80

Origin of Product

United States

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